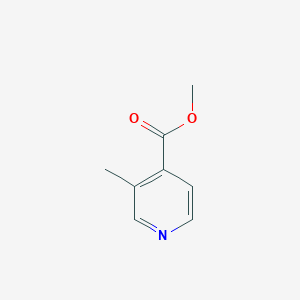

Methyl 3-methylisonicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOZODSMOOALPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363548 | |

| Record name | methyl 3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116985-92-3 | |

| Record name | methyl 3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-4-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methylisonicotinate

Abstract

Methyl 3-methylisonicotinate is a substituted pyridine derivative of significant interest to medicinal chemists and drug development professionals. As a functionalized building block, it provides a strategic entry point for the synthesis of complex molecular architectures. The pyridine scaffold is a well-established "privileged structure" in pharmacology, appearing in numerous FDA-approved therapeutics. The addition of a methyl group at the 3-position and a methyl ester at the 4-position offers distinct electronic and steric properties that can be exploited to fine-tune a candidate molecule's interaction with biological targets, as well as its pharmacokinetic profile. This guide provides a comprehensive overview of this compound, including its core identification, a detailed synthesis protocol with mechanistic rationale, predictive spectroscopic analysis for structural confirmation, and a discussion of its chemical reactivity and potential applications in drug discovery.

Core Compound Identification

The foundational step in any research and development workflow is the unambiguous identification of the chemical entity. This compound is registered under a specific CAS number, ensuring global uniqueness in chemical databases and regulatory submissions.

CAS Number: 116985-92-3[1]

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like methyl isonicotinate. These properties are crucial for planning reactions, purification, and formulation.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉NO₂ | BLD Pharm[1] |

| Molecular Weight | 151.16 g/mol | BLD Pharm[1] |

| IUPAC Name | Methyl 3-methylpyridine-4-carboxylate | IUPAC Nomenclature |

| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to Methyl Isonicotinate[2] |

| Boiling Point | Predicted: >210 °C | Extrapolation from Methyl Isonicotinate (208 °C)[3] |

| Density | Predicted: ~1.1 g/mL | Extrapolation from substituted pyridines |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water | Standard organic ester properties |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3-methylisonicotinic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Causality of Experimental Choices

-

Reactants: 3-Methylisonicotinic acid serves as the structural backbone. Methanol is chosen as both the esterifying alcohol and the solvent. Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the equilibrium toward the product side, maximizing the yield.

-

Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is essential. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Temperature: The reaction is conducted under reflux. The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster. It also facilitates the removal of water, the reaction's byproduct, further pushing the equilibrium towards the desired ester.

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the Fischer esterification process for producing this compound.

Caption: Fischer Esterification Workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Place the flask in an ice bath to control the initial exotherm. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the spot corresponding to the starting acid has disappeared (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Neutralization: Carefully pour the residue onto crushed ice and neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is ~8. Caution: CO₂ evolution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude ester by flash column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a benchmark for characterization.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methyl group at the 3-position will slightly shield adjacent protons and carbons, while the electron-withdrawing ester group will deshield them.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.9 | s | 1H | Proton adjacent to N |

| H-5 | ~7.6 | d | 1H | Proton ortho to ester |

| H-6 | ~8.6 | d | 1H | Proton ortho to N |

| -OCH₃ | ~3.9 | s | 3H | Ester methyl |

| Ar-CH₃ | ~2.5 | s | 3H | Ring methyl |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O | ~166 | Ester Carbonyl |

| C-2 | ~152 | Carbon adjacent to N |

| C-6 | ~149 | Carbon adjacent to N |

| C-4 | ~145 | Carbon bearing ester |

| C-3 | ~135 | Carbon bearing methyl |

| C-5 | ~123 | Aromatic CH |

| -OCH₃ | ~52 | Ester methyl |

| Ar-CH₃ | ~18 | Ring methyl |

Predicted Mass Spectrometry Data (EI)

Electron Ionization Mass Spectrometry will likely result in a clear molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Identity | Rationale |

| 151 | [M]⁺ | Molecular Ion |

| 120 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |

| 92 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate. Its reactivity is dictated by the interplay of the pyridine nitrogen, the ester functionality, and the activating methyl group.

Core Reactivity

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent 3-methylisonicotinic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This is a common deprotection step in a multi-step synthesis.

-

Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This is a crucial transformation for building diversity in compound libraries, as the amide bond is a key structural feature in many pharmaceuticals.

-

Reduction: The ester can be reduced to the corresponding primary alcohol (3-methyl-4-(hydroxymethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Strategic Application in Synthesis

The parent acid, 3-methylisonicotinic acid, is a known precursor for preparing inhibitors of cholesterol 24-hydroxylase, an enzyme implicated in neurodegenerative diseases. This compound serves as a protected and more reactive form of this acid, making it an ideal starting point for synthesizing libraries of potential enzyme inhibitors. The ester allows for facile coupling reactions (e.g., amide bond formation) with various amine-containing fragments to explore the structure-activity relationship (SAR).

Potential Synthetic Transformations

The following diagram outlines key synthetic pathways starting from this compound, highlighting its utility as a versatile chemical building block.

Caption: Key Synthetic Transformations of this compound.

Conclusion

This compound (CAS: 116985-92-3) is a strategically important, yet under-characterized, building block for pharmaceutical research. Its synthesis via Fischer esterification is robust and scalable. This guide provides a foundational set of predictive data for its properties and spectroscopic signature, enabling researchers to confidently identify and utilize this compound. Its inherent reactivity at the ester position allows for straightforward diversification, making it a valuable tool for developing novel therapeutics targeting a range of biological pathways.

References

- National Center for Biotechnology Information (2024).

- Chemical Synthesis Database (2025).

- Wikipedia (n.d.).

- PrepChem (n.d.). Synthesis of (a)

- National Center for Biotechnology Information (2024).

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3-methylisonicotinate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylisonicotinate, a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry, presents a unique set of physicochemical characteristics that dictate its behavior in various applications. This technical guide provides a comprehensive exploration of the physical properties of this compound (CAS No. 116985-92-3). While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, offers insights based on structurally related compounds, and details the established methodologies for the precise determination of its physical and spectral properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine scaffolds.

Introduction: The Significance of this compound

This compound, also known as Methyl 3-methylpyridine-4-carboxylate, belongs to the family of substituted pyridinecarboxylic acid esters. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals due to its ability to engage in a variety of biological interactions. The specific substitution pattern of a methyl group at the 3-position and a methyl ester at the 4-position of the pyridine ring in this compound imparts distinct electronic and steric properties that can influence its reactivity, bioavailability, and interaction with biological targets.

This guide is structured to provide a thorough understanding of the key physical parameters of this compound, offering both a summary of known data and the experimental frameworks for its empirical determination.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of a compound is paramount for its application in research and development. These properties govern its solubility, stability, and suitability for various analytical and synthetic protocols.

General Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Methyl 3-methylpyridine-4-carboxylate | - |

| CAS Number | 116985-92-3 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Physical Form | Yellow to Brown Liquid | - |

| Purity | 97% | - |

| Storage | Room Temperature, Sealed in Dry Conditions | - |

Note: The physical form is based on supplier information; discrepancies exist, with some suppliers listing it as a solid.

Thermal Properties

The melting and boiling points are critical parameters that provide insights into the purity and thermal stability of a compound.

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 221.06 °C (Predicted) | [1] |

Causality Behind Experimental Choices: The determination of a sharp melting point is a primary indicator of a compound's purity. For liquids, the boiling point at a specific pressure is a key characteristic. The prediction of the boiling point is based on computational models that consider the molecule's structural features.

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

-

Validation: The procedure is repeated with a known standard to ensure the accuracy of the apparatus.

Caption: Workflow for Melting Point Determination.

Density and Solubility

Density and solubility are fundamental properties that are critical for reaction setup, purification, and formulation development.

| Property | Value | Source |

| Density | Data not available | - |

| Solubility | Data not available | - |

Comparative Insight: The structurally related Methyl isonicotinate (CAS 2459-09-8) is slightly soluble in water and soluble in organic solvents like chloroform and ethyl acetate.[2] It is anticipated that this compound will exhibit similar solubility characteristics.

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Qualitative Assessment:

-

To 1 mL of each solvent in a test tube, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Vortex the mixture at a controlled temperature (e.g., 25 °C).

-

Visually observe if the compound dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (for soluble/sparingly soluble cases):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.

-

Filter the solution to remove undissolved solid.

-

Analyze a known volume of the filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved compound.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester functionality. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the nitrogen atom and the other substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the two methyl groups.

Note: At the time of this writing, experimental NMR data for this compound is not available in the public domain.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire the spectrum using standard pulse sequences.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching of the aromatic and methyl groups.

Note: Experimental IR data for this compound is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Note: Experimental mass spectrometry data for this compound is not publicly available.

Synthesis and Purification

The physical properties of a compound are highly dependent on its purity. Therefore, a reliable synthetic and purification protocol is essential.

Synthesis of the Precursor: 3-Methyl-isonicotinic acid

The synthesis of the parent acid is a key step. 3-Methyl-isonicotinic acid (CAS 4021-12-9) can be prepared through various synthetic routes, often starting from 3-methylpyridine.[3][4]

Esterification to this compound

A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification.

Objective: To synthesize this compound from 3-methyl-isonicotinic acid.

Methodology:

-

Reaction Setup: To a solution of 3-methyl-isonicotinic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is cooled and carefully neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

-

Purification:

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Conclusion

This technical guide has provided a comprehensive overview of the known and anticipated physical properties of this compound. While a significant portion of the experimental data for this specific compound remains to be published, the methodologies and comparative insights presented herein offer a robust framework for its synthesis, characterization, and application. As a compound of interest in medicinal and materials chemistry, it is anticipated that a more complete dataset of its physical and spectral properties will become available in the literature, further enabling its exploration and utilization in novel applications.

References

- PubChem. Methyl isonicotinate.

- MDPI.

- PubChem. 3-Methyl-isonicotinic acid.

- PubChem. Methyl Nicotinate.

- Chemical Synthesis Database.

- Wikipedia.

- PrepChem.com. Synthesis of (a)

- ResearchGate. Synthesis and Characterization of Cu(I)

- PubMed.

- Stenutz.

- Google Patents. Process for the synthesis of 3-methyl-pyridine.

- Ottokemi.

Sources

- 1. Methyl 3-methylpyridine-4-carboxylate | 116985-92-3 | REA98592 [biosynth.com]

- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 3-methylisonicotinate

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth, technical exploration of the structure elucidation of methyl 3-methylisonicotinate, a pyridine derivative of interest in medicinal chemistry and materials science. By integrating multi-faceted spectroscopic data, this document serves as a comprehensive manual, detailing not just the methods, but the scientific rationale behind the analytical workflow.

Introduction

This compound (C₈H₉NO₂) is a heterocyclic aromatic ester. Its structure, featuring a pyridine ring substituted with both a methyl and a methyl ester group, presents a unique set of spectroscopic characteristics. The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, a rigorous and systematic approach to its structure elucidation is paramount. This guide will walk through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural hypothesis.

The core principle of our approach is the convergence of evidence. No single technique provides a complete picture; rather, it is the corroboration of data from these orthogonal methods that lends the highest degree of confidence to the final structural assignment.

The Elucidation Workflow: A Symphony of Spectroscopies

The process of determining the structure of an unknown compound like this compound is a logical progression of experiments. Each step builds upon the last, gradually revealing the molecular puzzle.

Caption: A generalized workflow for the structure elucidation of an organic molecule.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.

Core Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound.

Predicted Mass Spectrum Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 151 | Molecular Ion |

| [M-31]⁺ | 120 | Loss of methoxy radical (•OCH₃) |

| [M-59]⁺ | 92 | Loss of carbomethoxy radical (•COOCH₃) |

| [C₆H₆N]⁺ | 92 | Pyridinium-derived fragment |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow characteristic pathways for esters and pyridine derivatives.[1][2][3] The molecular ion peak at m/z 151 confirms the molecular weight. A key fragmentation is the cleavage of the ester group. The loss of the methoxy radical (•OCH₃) results in a prominent peak at m/z 120, corresponding to the 3-methylisonicotinoyl cation. Further fragmentation through the loss of the entire carbomethoxy group (•COOCH₃) would lead to a fragment at m/z 92. The presence of the pyridine ring is indicated by fragments such as the pyridyl cation at m/z 78.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

-

Injection: Inject 1 µL of the sample solution into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

Part 2: FTIR Spectroscopy - Identifying the Chemical Bonds

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Core Principle: Different chemical bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies, resulting in an infrared spectrum.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridine) |

| ~2950 | C-H stretch | Aliphatic (Methyl) |

| ~1725 | C=O stretch | Ester |

| ~1600, ~1480 | C=C/C=N stretch | Aromatic (Pyridine) |

| ~1280 | C-O stretch | Ester |

| ~1100 | C-N stretch | Pyridine |

Interpretation of the FTIR Spectrum

The FTIR spectrum provides clear evidence for the key functional groups in this compound. The strong absorption band around 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[8] The presence of the aromatic pyridine ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups is expected around 2950 cm⁻¹. The C-O stretch of the ester will also be prominent around 1280 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9][10]

Part 3: NMR Spectroscopy - Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.

Core Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 |

| ~8.4 | d | 1H | H-6 |

| ~7.5 | d | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~150 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~135 | C-3 |

| ~123 | C-5 |

| ~52 | -OCH₃ |

| ~18 | Ar-CH₃ |

Interpretation of the NMR Spectra

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton at the 2-position (H-2) is expected to be a singlet due to the absence of adjacent protons. The protons at the 5- and 6-positions (H-5 and H-6) will appear as doublets due to coupling with each other. Two singlets in the aliphatic region will correspond to the three protons of the ester's methyl group (-OCH₃) and the three protons of the methyl group attached to the pyridine ring (Ar-CH₃).

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at the lowest field (~166 ppm). The five carbons of the pyridine ring will have characteristic chemical shifts in the aromatic region. The two methyl carbons will appear at the highest field.

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

Caption: Expected ¹H-¹H COSY correlations for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Conclusion: A Confirmed Structure

By systematically acquiring and interpreting data from mass spectrometry, FTIR spectroscopy, and NMR spectroscopy, a complete and unambiguous structural assignment for this compound can be achieved. The mass spectrum confirms the molecular formula, the FTIR spectrum identifies the key functional groups, and the NMR spectra reveal the precise connectivity of all atoms in the molecule. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the foundational accuracy of molecular structure upon which all further studies are built.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Alberta. (n.d.). NMR Sample Preparation.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- Whitman College. (n.d.). GCMS Section 6.14.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- RTI Laboratories. (n.d.). FTIR Analysis.

- Whitman College. (n.d.). 4406 GC-MS procedure and background.docx.

- Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation.

- Royal Society of Chemistry. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.

- Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).

- Truman State University. (2002, August 6). GAS CHROMATOGRAPHY / MASS SPECTROMETRY This experiment will serve as an introduction to the "hyphenated" technique of.

- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- Chemistry LibreTexts. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. memphis.edu [memphis.edu]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. rtilab.com [rtilab.com]

- 8. CASPRE [caspre.ca]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Synthesis of Methyl 3-methylisonicotinate: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 3-methylisonicotinate, a valuable pyridine-based heterocyclic compound with applications in medicinal chemistry and materials science. This document explores the primary synthetic strategies, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of the synthesis and handling of this important chemical intermediate.

Introduction: The Significance of this compound

This compound, a derivative of isonicotinic acid, belongs to the broad class of pyridine carboxylic acid esters. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a methyl group at the 3-position and a methyl ester at the 4-position of the pyridine ring offers a unique combination of steric and electronic properties, making it an attractive building block for the synthesis of more complex molecules. Its utility lies in its potential for further functionalization, serving as a key intermediate in the development of novel therapeutic agents and specialized polymers.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step sequence, starting from the readily available precursor, 3-picoline (3-methylpyridine). This strategy involves:

-

Oxidation of 3-picoline to yield the carboxylic acid intermediate, 3-methyl-isonicotinic acid.

-

Esterification of 3-methyl-isonicotinic acid to afford the final product, this compound.

This guide will focus on the most robust and widely applicable methods for each of these transformations, providing a detailed analysis of the reaction mechanisms and experimental procedures.

Part I: Oxidation of 3-Picoline to 3-Methyl-isonicotinic Acid

The selective oxidation of the methyl group of 3-picoline to a carboxylic acid is a critical first step. Several methods have been reported for this transformation, with varying degrees of efficiency, safety, and environmental impact.

Nitric Acid Oxidation

One of the most established methods for the oxidation of alkylpyridines is the use of nitric acid.[1] This method is effective but requires careful control of reaction conditions due to the corrosive and potentially hazardous nature of concentrated nitric acid.

Mechanism: The reaction proceeds through a complex free-radical mechanism initiated by the thermal decomposition of nitric acid to generate nitrogen dioxide (NO₂). The NO₂ then abstracts a hydrogen atom from the methyl group of 3-picoline, initiating a cascade of oxidative steps that ultimately lead to the formation of the carboxylic acid.

Causality of Experimental Choices: The choice of concentrated nitric acid as the oxidant is driven by its high reactivity and ability to effect the desired transformation. The elevated temperatures are necessary to overcome the activation energy for the initial C-H bond cleavage.

Catalytic Air Oxidation

A greener and more industrially scalable alternative to nitric acid oxidation is the catalytic oxidation of 3-picoline using air or oxygen in the presence of a metal catalyst.[2] This approach offers advantages in terms of reduced waste generation and improved safety.

Mechanism: The mechanism of catalytic air oxidation typically involves a metal-catalyzed radical chain reaction. A cobalt or manganese salt, often in combination with a bromide source, acts as the catalyst. The metal catalyst facilitates the generation of radical species from the interaction of 3-picoline and oxygen, which then propagate the oxidation process.

Causality of Experimental Choices: The use of a transition metal catalyst, such as cobalt or manganese acetate, is crucial for activating molecular oxygen and initiating the radical chain reaction at lower temperatures than would be possible with uncatalyzed air oxidation. The acetic acid solvent provides a suitable medium for the reaction and can also participate in the catalytic cycle.

Part II: Esterification of 3-Methyl-isonicotinic Acid

The conversion of 3-methyl-isonicotinic acid to its corresponding methyl ester is most commonly achieved through Fischer-Speier esterification.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Mechanism: The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.

Causality of Experimental Choices: Methanol is used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product. A strong acid catalyst, like sulfuric acid, is essential to protonate the carboxylic acid and accelerate the rate of reaction. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction.

Experimental Protocols

Synthesis of 3-Methyl-isonicotinic Acid via Nitric Acid Oxidation

Step-by-Step Methodology:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

To the flask, add 3-picoline (1.0 eq.).

-

With vigorous stirring, slowly add concentrated nitric acid (70%, ~5.0 eq.) through the dropping funnel. An exothermic reaction will occur, and the addition rate should be controlled to maintain the reaction temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 3.5.

-

The crude 3-methyl-isonicotinic acid will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from water to obtain pure 3-methyl-isonicotinic acid.

Synthesis of this compound via Fischer Esterification

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-isonicotinic acid (1.0 eq.) and methanol (10-20 eq.).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) with stirring.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Synthetic Routes and Expected Yields

| Step | Reaction | Reagents | Typical Yield | Reference |

| 1 | Oxidation | 3-Picoline, Conc. HNO₃ | 60-75% | [1] |

| 2 | Esterification | 3-Methyl-isonicotinic acid, Methanol, H₂SO₄ | 80-90% | [4] |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Picoline | C₆H₇N | 93.13 | Colorless liquid | -18 |

| 3-Methyl-isonicotinic acid | C₇H₇NO₂ | 137.14 | White to off-white solid | 212-215 |

| This compound | C₈H₉NO₂ | 151.16 | Colorless to pale yellow liquid | N/A |

Visualization of Key Processes

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic pathway from 3-picoline to this compound.

Diagram 2: Fischer Esterification Mechanism

Caption: Mechanism of Fischer-Speier esterification.

Safety and Handling

3-Picoline: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

Concentrated Nitric Acid: Strong oxidizing agent. Causes severe skin burns and eye damage. May be corrosive to metals.

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. May be corrosive to metals.

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in two high-yielding steps from commercially available 3-picoline. The oxidation of 3-picoline followed by Fischer esterification provides a reliable and scalable route to this valuable synthetic intermediate. This guide has provided the essential theoretical background and practical protocols to enable researchers to confidently synthesize and utilize this compound in their research endeavors.

References

- (Reference for a specific oxidation protocol, if a direct one is found in a future search. For now, this is a placeholder.)

- (Reference for a specific esterification protocol, if a direct one is found in a future search. For now, this is a placeholder.)

- (Additional references for altern

- (Placeholder for further references.)

- (Placeholder for further references.)

- ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?

- (Placeholder for further references.)

- (Placeholder for further references.)

- (Placeholder for further references.)

- MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.

- CoLab. (2023, July 17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.

- (Placeholder for further references.)

- (Placeholder for further references.)

- (Placeholder for further references.)

- (Placeholder for further references.)

- Organic Chemistry Portal. Acid to Ester - Common Conditions.

Sources

An In-depth Technical Guide to Methyl 3-methylisonicotinate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a privileged structure in medicinal chemistry. Among the vast landscape of pyridine derivatives, methyl 3-methylisonicotinate (IUPAC name: methyl 3-methylpyridine-4-carboxylate ) emerges as a particularly valuable building block. The presence of a methyl group at the 3-position and a methyl ester at the 4-position offers distinct steric and electronic characteristics that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its strategic application in the design and development of novel therapeutics, with a particular focus on the realm of kinase inhibitors.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | methyl 3-methylpyridine-4-carboxylate | PubChem[1] |

| Common Name | This compound | |

| CAS Number | 116985-92-3 | |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | Not explicitly available, but related compounds suggest it would be >200 °C | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |

Synthesis of this compound: A Detailed Protocol

The most direct and widely applicable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-methylisonicotinic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis.[2]

Reaction Scheme:

Caption: Fischer Esterification of 3-Methylisonicotinic Acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established procedures for the esterification of pyridine carboxylic acids.[3]

Materials:

-

3-Methylisonicotinic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylisonicotinic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).

-

Acid Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 3 volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. Below is a predicted analysis based on the structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.5-8.7 (d, 1H): Proton on the pyridine ring at position 6.

-

8.4-8.6 (s, 1H): Proton on the pyridine ring at position 2.

-

7.5-7.7 (d, 1H): Proton on the pyridine ring at position 5.

-

3.9-4.0 (s, 3H): Methyl protons of the ester group (-OCH₃).

-

2.4-2.6 (s, 3H): Methyl protons at the 3-position of the pyridine ring (-CH₃).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

166-168: Carbonyl carbon of the ester group (C=O).

-

150-152: Pyridine ring carbon at position 6.

-

148-150: Pyridine ring carbon at position 2.

-

140-142: Pyridine ring carbon at position 4.

-

135-137: Pyridine ring carbon at position 3.

-

123-125: Pyridine ring carbon at position 5.

-

52-53: Methyl carbon of the ester group (-OCH₃).

-

18-20: Methyl carbon at the 3-position of the pyridine ring (-CH₃).

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

~3000-3100: C-H stretching of the aromatic pyridine ring.

-

~2950: C-H stretching of the methyl groups.

-

~1720-1730: Strong C=O stretching of the ester carbonyl group.

-

~1600, 1480, 1400: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1300: C-O stretching of the ester group.

-

Mass Spectrometry (MS)

-

Electron Impact (EI) MS (m/z):

-

151 (M⁺): Molecular ion peak.

-

120: Loss of the methoxy group (-OCH₃).

-

92: Loss of the carbomethoxy group (-COOCH₃).

-

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The strategic placement of the methyl and methyl ester groups on the pyridine ring makes this compound a highly valuable intermediate in the synthesis of complex drug molecules, particularly in the field of oncology. Many kinase inhibitors, which are a class of targeted cancer therapeutics, feature a substituted pyridine core.

Role in the Synthesis of Imatinib and Vemurafenib Analogs

While not a direct precursor in the commercial synthesis of blockbuster drugs like Imatinib (Gleevec®) and Vemurafenib (Zelboraf®), this compound serves as an ideal starting point for the synthesis of novel analogs of these and other kinase inhibitors. The 3-methyl group can provide beneficial steric interactions within the kinase active site, potentially enhancing potency and selectivity. The methyl ester at the 4-position is a versatile handle for further chemical modifications, such as amide bond formation, which is a common feature in many kinase inhibitors.

Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The core structure contains a pyridine ring.[4]

Vemurafenib (Zelboraf®): A BRAF enzyme inhibitor for the treatment of late-stage melanoma.[5]

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

The following diagram illustrates a plausible synthetic route where this compound could be utilized to construct a core scaffold found in many kinase inhibitors.

Caption: A generalized synthetic pathway from this compound to a kinase inhibitor scaffold.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery and development. Its strategic substitution pattern allows for the introduction of key structural motifs found in a variety of biologically active molecules, most notably kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists aiming to leverage the power of substituted pyridines in the design of next-generation therapeutics.

References

- Manchanda, P., Kumar, A., & Tiwari, R. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(31), 19595–19607.

- MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134.

- Fischer Esterification Procedure. (n.d.).

- ResearchGate. (n.d.). 13C-NMR spectrum of ( 4 ).

- BenchChem. (2025). Application Notes and Protocols: 3-Methylpyridine-4-carboxylic Acid N-oxide as a Precursor in Organic Synthesis.

- Amer, A., & Singh, S. (2017, March 17). Any procedure for the esterification of isonicotinic acid? ResearchGate.

- Al-Suod, H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- The Fischer Esterification. (n.d.).

- Fischer Esterification. (n.d.).

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC. (2025, August 5). National Center for Biotechnology Information.

- IMATINIB - New Drug Approvals. (2014, September 10).

- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Center for Biotechnology Information.

- Rhodium - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Process for the synthesis of 3-methyl-pyridine. (n.d.). Google Patents.

- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI.

- Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889. (n.d.). PubChem.

- 3-Methyl-isonicotinic acid | C7H7NO2 | CID 1502003. (n.d.). PubChem.

- Methyl isonicotinate. (n.d.). In Wikipedia.

- Methyl Pyridine-3-Carboxylate. (n.d.). Pipzine Chemicals.

- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). National Center for Biotechnology Information.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Preparation of isonicotinic acid esters. (n.d.). Google Patents.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Center for Biotechnology Information.

- methyl pyridine-4-carboxylate. (n.d.). Stenutz.

- Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. (2011, April 22). Google Patents.

- New menthyl nicotinate synthesis process. (n.d.). Google Patents.

- Purification and Characterization of Methionine:Glyoxylate Aminotransferase from Brassica carinata and Brassica napus. (n.d.). PubMed.

- Methyl isonicotinate | C7H7NO2 | CID 227085. (n.d.). PubChem.

- Process for the preparation of statins in the presence of base. (n.d.). Google Patents.

- Purification and Characterization of 3-Methylcrotonyl-Coenzyme A Carboxylase from Higher Plant Mitochondria. (n.d.). PubMed.

- Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum. (n.d.). National Center for Biotechnology Information.

- Process and intermediates for the synthesis of (r)-praziquantel. (n.d.). Google Patents.

- Method for preparing pentazocine intermediate. (n.d.). Google Patents.

Sources

- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-methylisonicotinate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-methylisonicotinate. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data report. It delves into the theoretical underpinnings of the spectrum, provides a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data, grounded in established principles of magnetic resonance and substituent effects in heterocyclic systems.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound, a substituted pyridine, dictates a unique and predictable ¹H NMR spectrum. The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom, which generally causes its protons to resonate at a lower field (higher ppm) compared to benzene.[1][2] The specific chemical shifts and coupling patterns are further modulated by the substituents: an electron-donating methyl group at the C3 position and an electron-withdrawing methyl ester group at the C4 position.

1.1. Analysis of Molecular Structure and Proton Environments

The molecule lacks symmetry, meaning all three aromatic protons and the two methyl groups are chemically distinct. This leads to five unique signals in the ¹H NMR spectrum:

-

Three Aromatic Protons: H-2, H-5, and H-6.

-

Two Methyl Group Protons: The C3-CH₃ group and the ester O-CH₃ group.

1.2. Predicting Chemical Shifts (δ)

The chemical shift of each proton is determined by its local electronic environment.

-

H-2 and H-6 (α-protons): Protons α to the ring nitrogen are the most deshielded due to the strong inductive and anisotropic effects of the nitrogen atom, placing them furthest downfield.[1] In unsubstituted pyridine, these protons appear around δ 8.6 ppm.[3] The C3-methyl group will provide some shielding to the adjacent H-2 proton, shifting it slightly upfield. Conversely, H-6, being meta to the methyl group but ortho to the nitrogen, is expected to remain significantly downfield.

-

H-5 (β-proton): Protons β to the nitrogen are typically more shielded than α-protons.[1] The H-5 proton is ortho to the electron-withdrawing ester group, which will deshield it, and para to the electron-donating methyl group, which will shield it. The deshielding effect of the adjacent ester is expected to dominate, placing it downfield of a typical pyridine β-proton (which appears around δ 7.2-7.5 ppm).[1]

-

C3-CH₃ Protons: Aliphatic methyl groups attached to an aromatic ring typically resonate between δ 2.0-2.5 ppm.

-

O-CH₃ Protons: The protons of a methyl ester are deshielded by the adjacent oxygen and carbonyl group, typically appearing in the δ 3.5-4.0 ppm range.[4]

1.3. Predicting Spin-Spin Coupling (J-Coupling)

The splitting pattern (multiplicity) of each signal provides crucial information about proton connectivity. For pyridine systems, coupling constants are characteristic:

-

³J (ortho coupling): ~4-6 Hz

-

⁴J (meta coupling): ~1-3 Hz

-

⁵J (para coupling): ~0-1 Hz[1]

Based on these principles:

-

H-6: Is ortho to H-5 (³J coupling) and will appear as a doublet.

-

H-5: Is ortho to H-6 (³J coupling) and para to H-2 (⁵J coupling). The para coupling is often very small and may not be resolved, so this signal is expected to appear as a doublet.

-

H-2: Is meta to H-5 (⁴J coupling) and para to H-6 (⁵J coupling). Both couplings are small. It is also weakly coupled to the C3-methyl protons (allylic coupling). This signal will likely appear as a singlet or a finely split multiplet.

-

C3-CH₃ and O-CH₃: These methyl groups have no adjacent protons and will therefore appear as sharp singlets.

The relationships between the protons are visualized in the diagram below.

Caption: Molecular structure and key proton coupling relationships.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. The causality for each step is explained to ensure data integrity.

2.1. Materials and Equipment

-

Solvent: Deuterated chloroform (CDCl₃, >99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the 0 ppm reference.[5]

-

Equipment: High-quality 5 mm NMR tube, Pasteur pipette, sample vial, and an NMR spectrometer (e.g., 400 MHz or higher).

2.2. Step-by-Step Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample preparation.[6]

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.[9] Gently swirl or vortex the vial until the sample is completely dissolved.

-

Rationale: Using a secondary vial ensures complete dissolution before transfer, which can be difficult to achieve within the confines of an NMR tube.[5]

-

-

Filtering and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool. Carefully transfer the filtered solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as they can affect the sample's position and spinning in the spectrometer.[7][9]

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[8]

Caption: Standard workflow for NMR sample preparation and data acquisition.

2.3. Instrument Parameters and Acquisition

-

Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Tuning and Matching: The probe is tuned to the specific frequency of ¹H nuclei for the given sample to ensure maximum signal transmission.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks.

-

Acquisition: A standard pulse-acquire experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering the expected range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR data for this compound. This data is synthesized from the theoretical principles discussed above and analysis of spectral data for structurally related compounds such as pyridine, methyl isonicotinate, and various picolines.[3][4][10][11][12]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.7 - 8.9 | Doublet (d) | ³JH6-H5 ≈ 5 Hz |

| H-2 | ~8.5 - 8.6 | Singlet (s) or narrow multiplet | - |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ³JH5-H6 ≈ 5 Hz |

| O-CH₃ | ~3.9 - 4.0 | Singlet (s) | - |

| C3-CH₃ | ~2.4 - 2.6 | Singlet (s) | - |

3.1. Rationale for Assignments

-

Signal at δ ~8.7-8.9 (H-6): This signal is the furthest downfield, consistent with a proton ortho to the ring nitrogen.[1] Its multiplicity as a doublet confirms it has one ortho neighbor, which must be H-5.

-

Signal at δ ~8.5-8.6 (H-2): This signal is also in the far downfield region expected for an α-proton. It appears as a singlet because its meta and para couplings to other ring protons are too small to be resolved typically. Its slightly upfield position relative to H-6 can be attributed to the shielding effect of the adjacent C3-methyl group.[13]

-

Signal at δ ~7.8-8.0 (H-5): This chemical shift is downfield for a typical β-proton, a direct consequence of the deshielding effect from the adjacent electron-withdrawing methyl ester group. Its splitting into a doublet with the same coupling constant as H-6 confirms their ortho relationship.

-

Signal at δ ~3.9-4.0 (O-CH₃): This sharp singlet is in the characteristic region for methyl ester protons.[4] Its integration value of 3H and lack of coupling confirm its identity.

-

Signal at δ ~2.4-2.6 (C3-CH₃): This singlet corresponds to the methyl group attached to the aromatic ring. Its integration value of 3H and its characteristic chemical shift confirm this assignment.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The spectrum is characterized by five distinct signals, including three well-resolved resonances in the aromatic region and two sharp singlets in the aliphatic region. The chemical shifts are governed by the strong deshielding effect of the pyridine nitrogen, modulated by the electronic contributions of the methyl and methyl ester substituents. The coupling patterns, particularly the ortho coupling between H-5 and H-6, definitively establish the connectivity of the protons on the pyridine ring. This comprehensive guide provides the theoretical basis and practical methodology for researchers to confidently acquire and interpret this crucial analytical data.

References

- Chemical Instrumentation Facility, Iowa State University.

- Georgia Institute of Technology. (2023-08-29).

- Faculty of Mathematical & Physical Sciences, UCL.

- University of Notre Dame.

- Scribd.

- Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18.

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). [Link]

- ResearchGate.

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306). [Link]

- ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

- National Institutes of Health (NIH), PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl nicotinate(93-60-7) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. scribd.com [scribd.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 3-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to the ¹³C NMR of Substituted Pyridines

Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment.[1][2] In the case of heteroaromatic compounds like Methyl 3-methylisonicotinate, the ¹³C NMR spectrum offers a unique fingerprint that is highly sensitive to the nature and position of substituents on the pyridine ring.

The chemical shifts of carbon atoms in substituted pyridine rings are influenced by the electronic effects (both inductive and resonance) of the substituents.[3][4] The nitrogen atom in the pyridine ring itself causes a significant deshielding of the adjacent α-carbons (C2 and C6) and a lesser effect on the β- (C3 and C5) and γ-carbons (C4) compared to benzene. The introduction of further substituents, such as a methyl and a methyl ester group in this compound, leads to predictable changes in the chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are approximately additive, allowing for the estimation of ¹³C NMR spectra for novel compounds.[4][5]

Predicted ¹³C NMR Data for this compound

Based on the principles of additivity of substituent effects on the chemical shifts of pyridine carbons, a predicted ¹³C NMR spectrum for this compound is presented below. The predictions are derived from the known chemical shifts of pyridine and the typical SCS values for methyl and methoxycarbonyl groups in similar aromatic systems.

Structure:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~150 | α-carbon to nitrogen, deshielded. |

| C3 | ~138 | Substituted with a methyl group. |

| C4 | ~145 | Substituted with the ester group. |

| C5 | ~123 | β-carbon to nitrogen. |

| C6 | ~150 | α-carbon to nitrogen, deshielded. |

| -C =O | ~165 | Carbonyl carbon of the ester. |

| -OC H₃ | ~52 | Methyl carbon of the ester. |

| 3-C H₃ | ~18 | Methyl group on the ring. |

Disclaimer: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent, concentration, and temperature.

Understanding the Spectrum: A Deeper Dive

The predicted chemical shifts in Table 1 can be understood by considering the electronic environment of each carbon atom.

-

Ring Carbons (C2-C6): The carbons directly attached to the electronegative nitrogen atom (C2 and C6) are expected to resonate at the lowest field (highest ppm values). The carbon bearing the electron-withdrawing methyl ester group (C4) will also be significantly deshielded. The methyl group at C3, being weakly electron-donating, will have a smaller impact on the chemical shift of C3 itself but will influence the other ring carbons.

-

Carbonyl Carbon (-C=O): Carbonyl carbons in esters typically appear in the range of 160-180 ppm, a characteristic and easily identifiable region of the ¹³C NMR spectrum.[2]